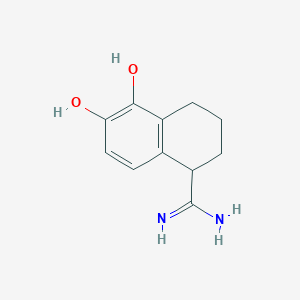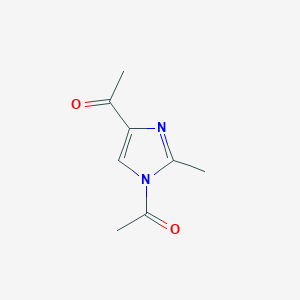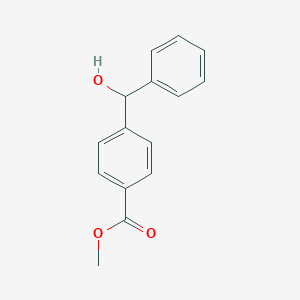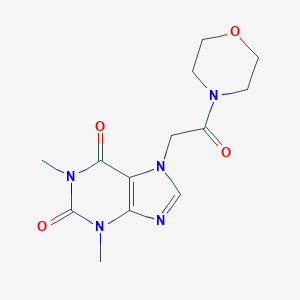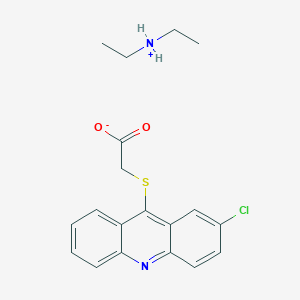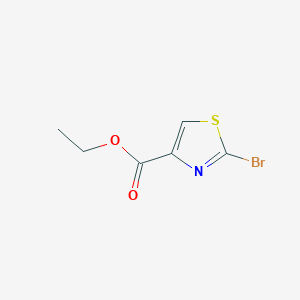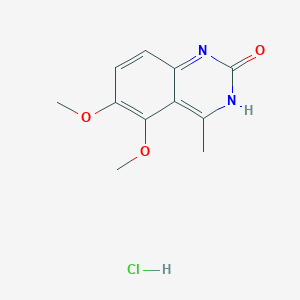
Bemarinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bemarinone hydrochloride is a synthetic compound that belongs to the class of 2-oxoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Bemarinone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The exact mechanism of action of Bemarinone hydrochloride is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Bemarinone hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Bemarinone hydrochloride in lab experiments is its ability to inhibit the activity of COX-2, which is involved in inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using Bemarinone hydrochloride is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Bemarinone hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
Bemarinone hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-6-nitroquinoline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4-nitro-6-quinolyl ketone. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The final step involves the reaction of the resulting amino compound with 2-chloro-1,3-dimethylimidazolidine in the presence of sodium hydroxide to form Bemarinone hydrochloride.
特性
CAS番号 |
101626-69-1 |
|---|---|
製品名 |
Bemarinone hydrochloride |
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC名 |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H |
InChIキー |
ZEHAPDWJZZTSOT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
正規SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
同義語 |
emarinone bemarinone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




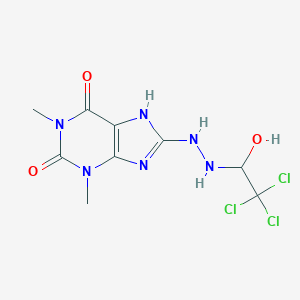
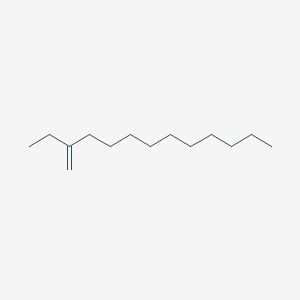
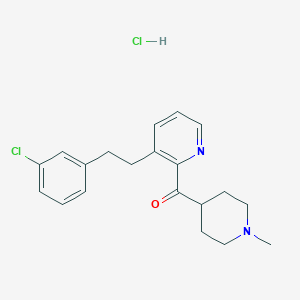
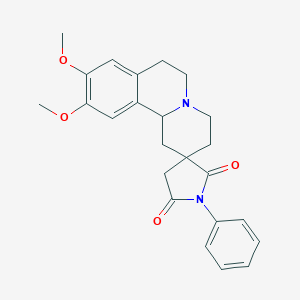
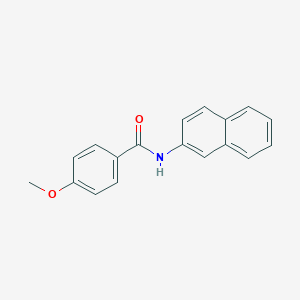

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
